![molecular formula C7H5F4NO B6254370 [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol CAS No. 1227600-70-5](/img/no-structure.png)
[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol
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Overview
Description
“[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol” is a fluorinated compound with the empirical formula C6H3F4N . It has a molecular weight of 165.09 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol”, is an important research topic in the agrochemical and pharmaceutical industries . Trifluoromethylpyridines can be prepared from 2-Chloro-3-(trifluoromethyl)pyridine .Molecular Structure Analysis
The molecular structure of “[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol” includes a pyridine ring with a trifluoromethyl group and a fluorine atom attached . The SMILES string representation of the molecule isFc1cnccc1C(F)(F)F
. Chemical Reactions Analysis
Trifluoromethylpyridines, including “[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol”, can act as reactants in the preparation of aminopyridines through amination reactions . They can also be used as catalytic ligands for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
“[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol” is a liquid at room temperature . It has a refractive index of 1.409 and a density of 1.384 g/mL at 25 °C .Mechanism of Action
Target of Action
Similar compounds such as 2-fluoro-4-(trifluoromethyl)pyridine have been used as reactants in the preparation of aminopyridines . Aminopyridines are known to target various enzymes and receptors, influencing numerous biological processes .
Mode of Action
It’s known that fluorinated pyridines, in general, can interact with their targets by forming strong bonds due to the unique physicochemical properties of the fluorine atom .
Biochemical Pathways
Fluorinated pyridines are known to influence a variety of biochemical pathways due to their unique characteristics .
Pharmacokinetics
The presence of fluorine in the compound could potentially enhance its metabolic stability and bioavailability .
Result of Action
Fluorinated pyridines are known to exhibit a wide range of biological activities, which can be attributed to the unique properties of the fluorine atom and the pyridine moiety .
Action Environment
The stability and reactivity of fluorinated compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Safety and Hazards
Future Directions
Trifluoromethylpyridines, including “[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol”, are expected to find many novel applications in the future . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-fluoro-2-(trifluoromethyl)pyridine", "Formaldehyde", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ "Step 1: React 3-fluoro-2-(trifluoromethyl)pyridine with formaldehyde in the presence of sodium borohydride and methanol to form [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol.", "Step 2: Purify the product by recrystallization or column chromatography.", "Step 3: Convert [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol to the hydrochloride salt by reacting with hydrochloric acid in diethyl ether.", "Step 4: Neutralize the hydrochloride salt with sodium hydroxide to obtain the final product, [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol." ] } | |
CAS RN |
1227600-70-5 |
Product Name |
[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol |
Molecular Formula |
C7H5F4NO |
Molecular Weight |
195.1 |
Purity |
95 |
Origin of Product |
United States |
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